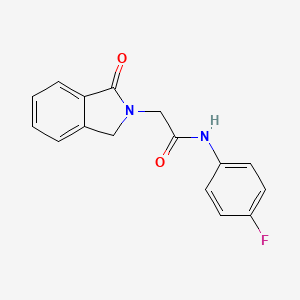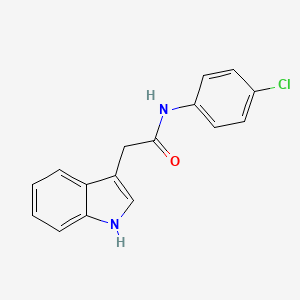
N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as FOA, is a chemical compound that has been studied for its potential applications in scientific research. FOA is a derivative of isoindoline-1,3-dione and has been shown to have unique properties that make it a promising candidate for a variety of research applications.
Mecanismo De Acción
N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to act as an inhibitor of inositol-requiring enzyme 1 (IRE1), which is a key regulator of the unfolded protein response pathway. By inhibiting IRE1, N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can modulate the response of cells to stress and prevent the development of diseases associated with the unfolded protein response.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including the modulation of the unfolded protein response pathway, the inhibition of IRE1, and the induction of apoptosis in cancer cells. N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has also been shown to have anti-inflammatory effects in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages for use in laboratory experiments, including its ability to modulate the unfolded protein response pathway and its potential applications in drug discovery. However, N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, including the development of more potent and selective inhibitors of IRE1, the investigation of N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide's potential applications in the treatment of neurodegenerative disorders, and the exploration of N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide's potential as a tool for studying the unfolded protein response pathway. Further research is also needed to fully understand N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide's mechanism of action and to determine its potential for use in clinical settings.
Métodos De Síntesis
N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with phthalic anhydride, followed by the reaction of the resulting compound with acetic anhydride. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been shown to have activity as a modulator of the unfolded protein response, which is a cellular stress response pathway that is involved in a variety of diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-1H-isoindol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-5-7-13(8-6-12)18-15(20)10-19-9-11-3-1-2-4-14(11)16(19)21/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYRNOZQBPQKES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7478756.png)
![2-(4-Benzylpiperidin-1-yl)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B7478763.png)

![1-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl)pyrrolidin-2-one](/img/structure/B7478777.png)
![N-(4-fluorophenyl)-2-[methyl(8-quinolylsulfonyl)amino]acetamide](/img/structure/B7478789.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B7478795.png)

![[2-(5-Bromothiophen-2-yl)-2-oxoethyl] 2-benzamidoacetate](/img/structure/B7478806.png)



![2-[3-(dimethylamino)propylamino]-N-(2-phenylsulfanylphenyl)acetamide](/img/structure/B7478837.png)
